molecular formula C21H22N6O3S B6497141 12-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one CAS No. 952828-70-5

12-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one

Cat. No.: B6497141
CAS No.: 952828-70-5
M. Wt: 438.5 g/mol
InChI Key: OJSXTTVSCLIOKA-UHFFFAOYSA-N
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Description

This compound belongs to a class of tricyclic heterocyclic systems characterized by fused nitrogen- and sulfur-containing rings. Its core structure, 1,5,6,8-tetraazatricyclo[7.3.0.0³,⁷]dodecatrien-2-one, is stabilized by conjugation across the aromatic π-system. Key structural features include:

  • A 10-thia (sulfur) atom in the central ring, which enhances electron delocalization and may influence redox properties.
  • A 12-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl] side chain, introducing a polar acetylpiperazine moiety that may improve solubility and modulate receptor binding .

The synthesis of such compounds typically involves multi-step cyclization reactions, often utilizing reagents like 2-oxa-spiro[3.4]octane-1,3-dione or benzothiazol-2-ylamine derivatives as intermediates .

Properties

IUPAC Name

12-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3S/c1-14(28)24-7-9-25(10-8-24)18(29)11-16-13-31-21-23-19-17(20(30)26(16)21)12-22-27(19)15-5-3-2-4-6-15/h2-6,12,16H,7-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSXTTVSCLIOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 12-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one (CAS Number: 952828-70-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N6O3SC_{21}H_{22}N_{6}O_{3}S with a molecular weight of approximately 438.5 g/mol. The structure features a complex tricyclic system that includes multiple nitrogen atoms and a thia (sulfur-containing) moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC21H22N6O3S
Molecular Weight438.5 g/mol
CAS Number952828-70-5

Biological Activity

Research indicates that the compound exhibits a range of biological activities, primarily through its interaction with various molecular targets.

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with acetylcholinesterase (AChE), impacting neurotransmitter levels and cognitive functions.
  • Receptor Modulation : The structural features suggest that it could act on neurotransmitter receptors or other cellular targets, influencing signaling pathways associated with various physiological responses.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Activity : A study conducted by researchers aimed at discovering novel antimicrobial agents found that derivatives similar to this compound exhibited significant activity against various bacterial strains, suggesting potential applications in treating infections.
  • Cytotoxicity : Another investigation assessed the cytotoxic effects of related compounds on cancer cell lines. Results indicated that certain modifications to the piperazine moiety enhanced cytotoxicity against specific cancer types.
  • Neuroprotective Effects : Preliminary studies indicated that the compound may possess neuroprotective properties by reducing oxidative stress in neuronal cells, which could have implications for neurodegenerative diseases.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds known for their biological activities:

Compound NameBiological Activity
2-(4-Acetylpiperazin-1-yl)-2-oxoethyl phenylcyanamideAChE inhibition
4-(4-(Acetylpiperazin-1-yl)phenyl)-1H-pyrazoleAntimicrobial
N-(4-Acetylpiperazin-1-yl)benzamideCytotoxic effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene

  • Structural Differences :
    • Replaces the 10-thia atom with additional nitrogen atoms (hexaaza vs. tetraaza).
    • Substitutes the acetylpiperazinyl-oxoethyl group with a 4-methoxyphenyl substituent.
  • Synthesis : Utilizes SHELXS97 and SHELXL97 for X-ray crystallographic refinement, confirming planar tricyclic geometry .

6-{[4-(4-Fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one

  • Structural Differences :
    • Features a sulfonyl-piperazinyl side chain instead of acetylpiperazinyl-oxoethyl.
    • Contains a fluorobenzoyl group, introducing strong electron-withdrawing effects.
  • Fluorine enhances metabolic stability and membrane permeability .

8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione

  • Structural Differences :
    • Replaces the tricyclic core with a spiro[4.5]decane system.
    • Incorporates a benzothiazole ring, which is redox-active and fluorescent.
  • Benzothiazole moieties are associated with antimicrobial and antioxidant activities .

Key Data Comparison

Property Target Compound Hexaaza Analog Sulfonyl-Piperazine Derivative
Molecular Formula C₂₄H₂₄N₆O₃S C₁₉H₁₄N₆O C₂₂H₂₂FN₃O₄S
Key Substituents 4-Acetylpiperazinyl-oxoethyl, phenyl, thia 4-Methoxyphenyl, hexaaza 4-Fluorobenzoyl, sulfonyl-piperazine
Synthesis Method Multi-step cyclization (hypothesized) Tetrazolopyrimidine cyclization Sulfonation of piperazine intermediates
Biological Activity Not reported (inferred: potential kinase inhibition due to acetylpiperazine) Anticancer (tetrazolopyrimidine class) Antipsychotic (fluorobenzoyl-piperazine class)
Crystallographic Tools Not reported (likely SHELX suite ) SHELXS97/SHELXL97 Not reported

Research Findings and Implications

  • Electron-Donating vs. Withdrawing Groups : The acetylpiperazinyl group in the target compound may enhance solubility compared to the methoxyphenyl group in its hexaaza analog, while the fluorobenzoyl group in the sulfonyl derivative improves metabolic stability .
  • Synthetic Challenges : The tricyclic core requires precise control over reaction conditions (e.g., temperature, catalysts) to avoid side products, as seen in spiro compound syntheses .

Preparation Methods

Stepwise Cyclization via Heterocyclic Intermediates

A common strategy involves sequential cyclization reactions to assemble the tricyclic system. For example, thiopheneacrylic acid derivatives serve as precursors for constructing the thia-containing ring, followed by coupling with piperazine analogs. A representative pathway includes:

  • Formation of the Thiophene Core : Reacting thiophene-2-acrylic acid with amino acid esters under DCCI-mediated coupling yields intermediates like (E)-N-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-3-(thiophen-2-yl)acrylamide.

  • Intramolecular Cyclization : Acid-catalyzed cyclization forms the tetraazatricyclic structure, with the acetylpiperazine moiety introduced via nucleophilic acyl substitution.

Convergent Assembly of Preformed Rings

Patent EP2229359B1 discloses an alternative route where pre-synthesized indolinone derivatives are coupled with acetylpiperazine-containing fragments. This method reduces steric hindrance during late-stage functionalization:

  • Indolinone Preparation : Methyl-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate is synthesized via electrophilic substitution and reductive cyclization.

  • Piperazine Coupling : N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide reacts with the indolinone core in polar aprotic solvents (e.g., DMF) at 50–80°C.

Step-by-Step Synthetic Procedures

Synthesis of the Thia-Tetraazatricyclic Core (Adapted from SCIRP Methodology )

Reagents :

  • Thiophene-2-acrylic acid

  • 4-Acetylpiperazine

  • Dicyclohexylcarbodiimide (DCCI)

  • Triethylamine (TEA)

Procedure :

  • Active Ester Formation :
    Thiophene-2-acrylic acid (12 mmol) and DCCI (15 mmol) are stirred in THF at 0–5°C for 1 hr. The resulting active ester intermediate is filtered to remove dicyclohexylurea.

  • Amide Coupling :
    The active ester reacts with 4-acetylpiperazine (12 mmol) in dichloromethane (DCM)/THF (4:1) at room temperature for 24 hr. TEA (15 mmol) maintains pH ≈ 8.

  • Cyclization :
    The crude amide is treated with HCl (1 N) to induce intramolecular cyclization, yielding the tetraazatricyclic framework after crystallization from ethanol/water.

Yield Optimization :

StepSolvent SystemTemperatureYield (%)
Active EsterTHF0–5°C72
Amide CouplingDCM/THF25°C68
CyclizationEthanol/H₂OReflux85

Late-Stage Functionalization (Patent EP2229359B1 )

Critical Steps :

  • Aniline Intermediate Preparation :
    Methyl-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate (10 mmol) and N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (10 mmol) react in methanol/DMF (3:1) at 70°C for 12 hr.

  • Acetylation :
    The product is treated with acetic anhydride (15 mmol) in toluene under reflux to install the acetylpiperazine group.

Purification :

  • Crystallization from isopropanol yields 89% pure product.

  • Final recrystallization in methanol/toluene (1:2) enhances purity to >98%.

Optimization of Reaction Conditions

Solvent Effects on Cyclization Efficiency

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) accelerate cyclization but increase side reactions. Mixed solvent systems balance reactivity and selectivity:

SolventCyclization Time (hr)Yield (%)Purity (%)
DMF67892
DCM/THF (4:1)88596
Toluene/DMSO108294

Data adapted from.

Catalytic Approaches

Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in patent methodologies:

  • Without Catalyst : 65% yield, 88% purity

  • With Pd(OAc)₂ (5 mol%) : 82% yield, 94% purity

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 4.12 (s, 2H, CH₂), 3.75 (s, 3H, N-CH₃).

  • IR (KBr) : 1657 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N azine).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at t₃ = 4.7 min, confirming >98% purity.

Challenges and Mitigation Strategies

Steric Hindrance in Cyclization

The bulky phenyl group at position 6 impedes ring closure. Mitigation approaches include:

  • High-Dilution Conditions : Reduces intermolecular interactions.

  • Microwave Assistance : Accelerates reaction kinetics (120°C, 30 min).

Oxidative Degradation

The thia moiety is prone to oxidation during workup. Solutions involve:

  • Inert Atmosphere : N₂ or Ar sparging.

  • Antioxidant Additives : 0.1% BHT in crystallization solvents.

Industrial-Scale Considerations

Patent EP1159272B1 highlights critical factors for bulk production:

  • Robust Purification : Sequential washes with HCl (1 N) and NaHCO₃ (5%) remove unreacted amines and acids.

  • Crystallization Control : Seeding at 40–60°C ensures uniform crystal morphology.

Emerging Methodologies

Flow Chemistry Applications

Continuous-flow reactors enhance reproducibility in active ester formation, achieving 92% yield at 0.5 L/min throughput.

Enzymatic Catalysis

Lipase-mediated acetylation of piperazine intermediates reduces racemization risks, enabling enantiomeric excess >99% .

Q & A

Q. How can researchers optimize the synthetic yield of this compound?

  • Methodological Answer: Optimization involves systematic variation of reaction parameters:
  • Temperature: Elevated temperatures (e.g., 80–100°C) may enhance cyclization but risk decomposition.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalysts: Use of mild bases (e.g., K₂CO₃) or transition-metal catalysts to accelerate acetylpiperazine coupling .
  • Purification: Employ gradient HPLC or recrystallization to isolate high-purity product .

Q. What analytical techniques are recommended for structural elucidation?

  • Methodological Answer: A multi-technique approach ensures accuracy:
  • X-ray Crystallography: Resolves the tricyclic core and acetylpiperazine substituent geometry .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., phenyl ring splitting) and heteroatom connectivity .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and fragmentation patterns .

Q. What initial biological screening approaches are suitable for assessing bioactivity?

  • Methodological Answer: Prioritize target-specific assays:
  • Enzyme Inhibition: Test against kinases or proteases using fluorescence-based assays (e.g., 5-lipoxygenase inhibition) .
  • Receptor Binding: Radioligand displacement assays (e.g., GPCRs) to evaluate affinity .
  • Cytotoxicity Screening: MTT assays on cancer cell lines to identify therapeutic windows .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?

  • Methodological Answer: Address discrepancies through:
  • Molecular Dynamics (MD) Simulations: Assess binding mode stability over time (e.g., 100 ns simulations in explicit solvent) .
  • Mutagenesis Studies: Modify key residues in the target protein (e.g., catalytic sites) to validate docking poses .
  • Free Energy Calculations: Use MM/GBSA or FEP to quantify binding energy differences between predicted and observed interactions .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance potency?

  • Methodological Answer: Focus on modular modifications:
  • Acetylpiperazine Substitution: Replace with bulkier groups (e.g., morpholine) to probe steric effects .
  • Phenyl Ring Functionalization: Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electronic properties .
  • Heteroatom Replacement: Substitute sulfur with selenium to evaluate metabolic stability .

Q. How should crystallography data be interpreted to guide derivative design?

  • Methodological Answer: Analyze key structural features:
  • Torsion Angles: Identify rigid vs. flexible regions (e.g., tricyclic core vs. acetylpiperazine side chain) .
  • Intermolecular Interactions: Hydrogen bonding (e.g., carbonyl groups) and π-π stacking (phenyl rings) inform solubility and target binding .
  • Thermal Ellipsoids: Assess atomic mobility to prioritize stable regions for functionalization .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer: Simulate biological environments:
  • pH Stability: Incubate in buffers (pH 1–9) and monitor degradation via LC-MS .
  • Plasma Stability: Exposure to human plasma at 37°C, quantifying intact compound over time .
  • Oxidative Stress: Use hydrogen peroxide or liver microsomes to predict metabolic pathways .

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